molecular formula C18H27BFNO4 B1409317 (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid CAS No. 1704097-11-9

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid

Cat. No. B1409317
M. Wt: 351.2 g/mol
InChI Key: IUBOHEZCGLVWPZ-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative with a complex structure. It contains a tert-butoxycarbonyl (Boc) group, a cyclohexyl group, and a fluorophenyl group . The Boc group is a common protecting group in organic synthesis, particularly for amines . The cyclohexyl group is a six-membered cyclic alkane, and the fluorophenyl group is a phenyl ring with a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic acids and their derivatives are generally synthesized through reactions involving organoboranes . The Boc group can be introduced through a reaction with di-tert-butyl dicarbonate in the presence of a base .


Molecular Structure Analysis

The molecular formula of this compound is C13H23NO4 . It contains a boronic acid group attached to a fluorophenyl group, and a Boc-protected amine attached to a cyclohexyl group .


Chemical Reactions Analysis

Boronic acids are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The Boc group can be removed under acidic conditions, revealing the free amine .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 257.33 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-tert-Butoxycarbonylation : This compound is involved in the N-tert-butoxycarbonylation of amines, an important reaction in peptide synthesis. The tert-butoxycarbonyl group is a crucial amine protecting group, resistant to racemization during peptide synthesis (Heydari et al., 2007).
  • Synthesis of Tert-butyl Esters : Tert-butyl fluorocarbonate (Boc-F) efficiently synthesizes tert-butyl esters of N-protected amino acids, a reaction that proceeds at room temperature and under mild conditions (Loffet et al., 1989).
  • Suzuki Cross-Coupling Reactions : This compound is used in Suzuki cross-coupling reactions with several boronic acids to produce non-proteinogenic amino acids that can have biological activity or be used in conformational studies (Abreu et al., 2003).

Applications in Peptide and Amino Acid Research

  • Peptide Synthesis : It plays a role in peptide synthesis, particularly in protecting amino groups during the synthesis process (Evans et al., 1997).
  • Synthesis of Bis-amino Acid Derivatives : The compound is used in the synthesis of bis-amino acids, applying Suzuki coupling, Michael addition, and substitution reactions, showing its versatility in peptide chain modification (Ferreira et al., 2009).
  • Preparation of tert-butyl esters : A novel protocol for synthesizing tert-butyl esters from boronic acids using di-t-butyl dicarbonate has been developed, demonstrating its utility in peptide research (Li et al., 2014).

Biochemical Applications and Biomarker Research

  • Glucose Sensing Materials : The compound is being used to construct glucose sensing materials that operate at physiological pH, demonstrating its potential in biochemical applications (Das et al., 2003).
  • Biomarkers : Preliminary fluorescence studies indicate that derivatives from this compound can be used as biomarkers, illustrating its application in biological research (Abreu et al., 2003).

Safety And Hazards

While specific safety data for this compound was not found, compounds containing boronic acid and Boc groups should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules, given the reactivity of the boronic acid and Boc-protected amine groups. It could potentially be used in the development of new pharmaceuticals or materials .

properties

IUPAC Name

[4-[[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO4/c1-18(2,3)25-17(22)21(14-7-5-4-6-8-14)12-13-9-10-15(19(23)24)16(20)11-13/h9-11,14,23-24H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBOHEZCGLVWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN(C2CCCCC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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